Lurasidone Metabolite 14283 D8 is a deuterated form of the metabolite 14283 of the atypical antipsychotic drug lurasidone. Lurasidone itself is primarily used for treating schizophrenia and bipolar depression, having been approved for clinical use in the early 2010s. The compound is classified as a benzisothiazole derivative and undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, particularly CYP3A4 . The deuterated version, Lurasidone Metabolite 14283 D8, is utilized in pharmacokinetic studies and research to trace metabolic pathways and enhance the specificity of analytical methods.
The synthesis of Lurasidone Metabolite 14283 D8 involves several steps that typically mirror the metabolic pathways of lurasidone itself. The primary method for obtaining this metabolite is through the deuteration of the original metabolite 14283, which can be achieved using deuterated reagents during synthetic procedures. This process enhances the stability and detection capabilities of the compound during analytical assessments. Technical details regarding specific reaction conditions or yields are often proprietary or not extensively documented in public literature.
Lurasidone Metabolite 14283 D8 has a molecular formula of and a molecular weight of approximately 508.69 g/mol . The structural characteristics include:
The molecular structure can be visualized using chemical drawing software or databases such as PubChem.
Lurasidone Metabolite 14283 D8 undergoes various chemical reactions similar to its parent compound. These reactions include:
The mechanism by which Lurasidone Metabolite 14283 D8 exerts its effects is closely related to that of lurasidone. It acts primarily as an antagonist at serotonin receptors (5-HT2A and 5-HT7) and dopamine receptors (D2), modulating neurotransmitter activity in the brain. This action contributes to its therapeutic effects in managing symptoms associated with schizophrenia and bipolar disorder .
The physical properties of Lurasidone Metabolite 14283 D8 include:
Chemical properties include:
Relevant data can be accessed through chemical databases such as MedChemExpress or PubChem .
Lurasidone Metabolite 14283 D8 has several scientific applications:
Lurasidone Metabolite 14283 D8 (CAS: 2070009-43-5) is a deuterium-labeled analog of ID-14283, a major metabolite of the antipsychotic drug lurasidone. Its molecular formula is C28H28D8N4O3S, with a molecular weight of 516.72 g/mol [1] [5]. The deuterium atoms are incorporated at eight specific positions on the piperazine ring, replacing hydrogen atoms at the 2,2,3,3,5,5,6,6-octadeuterio positions [9]. This strategic labeling preserves the stereochemistry and electronic properties of the parent metabolite while creating a distinct mass signature for analytical detection.
The core structure retains the original metabolite’s key features:
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H]
) confirms the R,R configuration of the cyclohexylmethyl side chain and the S,S,R configuration of the tricyclic moiety [9]. Property | Value |
---|---|
CAS Number | 2070009-43-5 |
Molecular Formula | C28H28D8N4O3S |
IUPAC Name | (1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI Key | JVTNTCYRWHASTQ-GJWDYXDKSA-N |
Deuterium Positions | Piperazine ring (2,2,3,3,5,5,6,6) |
Key physicochemical properties include:
Property | Value | Analytical Significance |
---|---|---|
Molecular Weight | 516.72 g/mol | +8 Da shift vs. non-deuterated metabolite |
logP (Estimated) | ~3.2 | Governs extraction efficiency in LLE |
pKa (Piperazine N) | ~7.5 | Influences ionization in MS |
Stability | >24 months at –20°C | Ensures analytical reproducibility |
Analytical Applications of Lurasidone Metabolite 14283 D8
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: